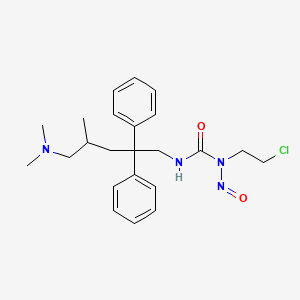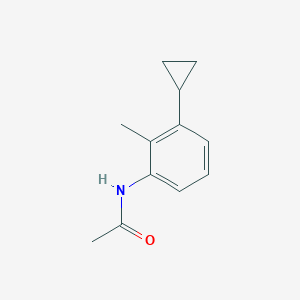
Acetamide,N-(3-cyclopropyl-2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-cyclopropyl-2-methylphenyl)- is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-cyclopropyl-2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyclopropyl-2-methylphenyl)- typically involves the acylation of 3-cyclopropyl-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(3-cyclopropyl-2-methylphenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Acetamide, N-(3-cyclopropyl-2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Acetamide, N-(3-cyclopropyl-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-(3-cyclopropyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetamide, N-(3-methylphenyl)-: Similar structure but lacks the cyclopropyl group.
Acetamide, N-(2-methylphenyl)-: Similar structure but with the methyl group in a different position.
Uniqueness
The presence of the cyclopropyl group in Acetamide, N-(3-cyclopropyl-2-methylphenyl)- imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
N-(3-cyclopropyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-8-11(10-6-7-10)4-3-5-12(8)13-9(2)14/h3-5,10H,6-7H2,1-2H3,(H,13,14) |
InChIキー |
ZDGNTFHZXGHARE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


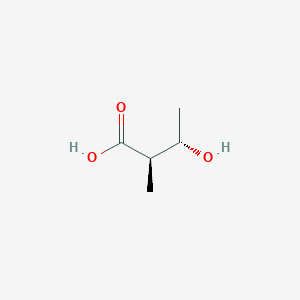

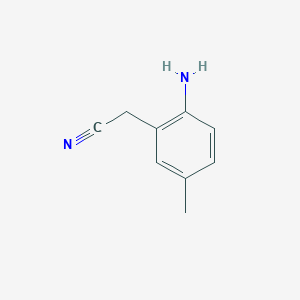

![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
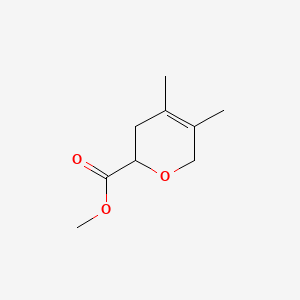
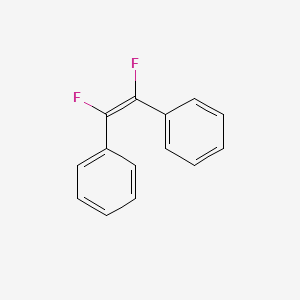
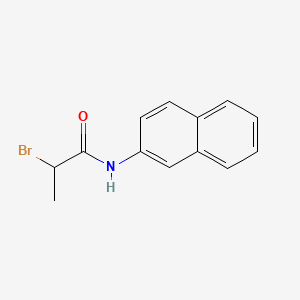
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
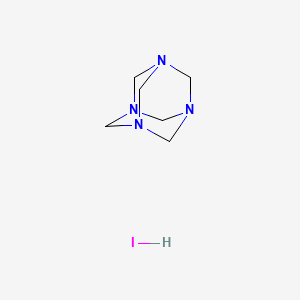

![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
